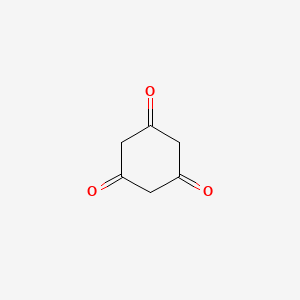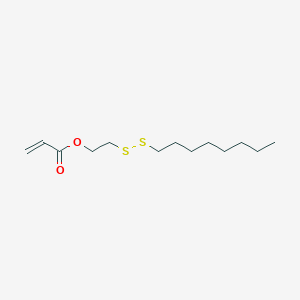![molecular formula C7H8O3 B11759087 (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4S,5S)-3,9-dioxatricyclo[33102,]nonan-7-one is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one typically involves multi-step organic reactions. One common method includes the cyclization of specific precursor molecules under controlled conditions. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature and pressure control is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one: shares similarities with other tricyclic compounds, such as certain alkaloids and synthetic analogs.
Intermetallic Compounds: These compounds, like this compound, exhibit unique structural properties that influence their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties. This makes it a valuable compound for targeted research and specialized applications.
Eigenschaften
Molekularformel |
C7H8O3 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one |
InChI |
InChI=1S/C7H8O3/c8-3-1-4-6-7(10-6)5(2-3)9-4/h4-7H,1-2H2/t4-,5+,6-,7+ |
InChI-Schlüssel |
DNNGFJFYJPAONS-UMRXKNAASA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](O2)CC1=O |
Kanonische SMILES |
C1C2C3C(O3)C(O2)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


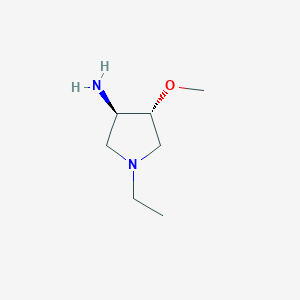
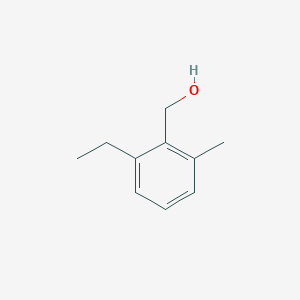
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)


![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
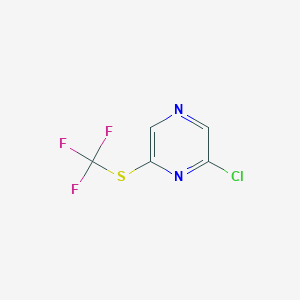


![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759071.png)
